Dihydroeptastatin

Description

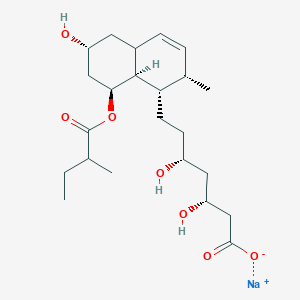

Dihydroeptastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. First synthesized and characterized by Bone et al. in 1992, this compound was developed to competitively inhibit HMG-CoA reductase, thereby reducing low-density lipoprotein (LDL) cholesterol production . Its structure features a modified side chain and a partially saturated lactone ring, which enhance binding affinity to the enzyme’s active site compared to earlier statins .

Properties

CAS No. |

138505-91-6 |

|---|---|

Molecular Formula |

C20H33BrNP |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aS)-6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H38O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,15?,16+,17+,18+,19-,20-,22-;/m0./s1 |

InChI Key |

NCQOQKCVFAOKKI-VAKWCGDRSA-M |

SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1C[C@@H](CC2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Synonyms |

7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate dihydroeptastatin |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

While this compound’s synthetic optimization makes it a promising candidate for cholesterol management, its clinical development remains undocumented compared to FDA-approved statins like pravastatin and lovastatin. Dihydropravastatin’s role as an impurity also underscores the importance of stability testing in drug formulations . Further studies are needed to explore this compound’s pharmacokinetics and toxicity in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.